5,7-Dichlorothiazolo(5,4-d)pyrimidine

Beschreibung

5,7-Dichlorothiazolo[5,4-d]pyrimidine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a pyrimidine ring, with chlorine atoms at positions 5 and 6. This scaffold is a key intermediate in medicinal chemistry, particularly in the synthesis of antiviral and adenosine receptor antagonists. Its synthesis involves condensation of ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate to form a 5-aminothiazole intermediate, followed by chlorination steps . The compound’s electron-deficient aromatic system and halogen substituents enhance reactivity, making it a versatile building block for functionalization via nucleophilic substitution .

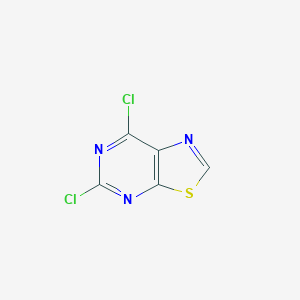

Structure

2D Structure

Eigenschaften

IUPAC Name |

5,7-dichloro-[1,3]thiazolo[5,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2N3S/c6-3-2-4(11-1-8-2)10-5(7)9-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYBGDWLYHQAUQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(S1)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346104 | |

| Record name | 5,7-dichlorothiazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13479-88-4 | |

| Record name | 5,7-dichlorothiazolo[5,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Condensation of Ethyl Isocyanoacetate and Ethoxycarbonyl Isothiocyanate

The Roche-developed method remains a benchmark for synthesizing 5,7-dichlorothiazolo[5,4-d]pyrimidine (Scheme 1). Ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate undergo condensation at 0–5°C in tetrahydrofuran (THF), selectively forming 5-aminothiazole 8 in 89% yield. This intermediate is cyclized using formic acid at reflux to yield thiazolo[5,4-d]pyrimidin-7(6H)-one 3 , which is subsequently chlorinated with phosphorus oxychloride (POCl₃) at 110°C.

Table 1: Key Steps in the Roche Synthesis

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Condensation | THF, 0–5°C, 2 h | 89% |

| 2 | Cyclization | HCO₂H, reflux, 4 h | 85% |

| 3 | Chlorination | POCl₃, 110°C, 6 h | 92% |

This route avoids toxic reagents like ammonium sulfide and achieves an overall yield of 70%, making it suitable for multi-kilogram production.

Chlorination of 5-Aminothiazole Intermediates

Alternative approaches focus on chlorinating pre-formed thiazole rings. For example, 5-amino-4,6-dichloropyrimidine reacts with carbon disulfide in dimethylformamide (DMF) under basic conditions to form the thiazole core, followed by POCl₃-mediated chlorination. However, this method suffers from lower yields (≤65%) due to side reactions during cyclization.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Recent protocols highlight the role of polar aprotic solvents in enhancing reaction efficiency. A comparative study demonstrated that DMF outperforms DMSO in nucleophilic aromatic substitution (NAS) reactions, enabling 98% yield at 100°C versus 66% in DMSO at 20°C.

Table 2: Solvent Impact on Chlorination

| Solvent | Temperature (°C) | Time (h) | Yield |

|---|---|---|---|

| DMF | 100 | 5 | 98% |

| DMSO | 20 | 24 | 66% |

The superior performance of DMF is attributed to its high boiling point and ability to stabilize transition states during NAS.

Catalytic Approaches

Palladium-catalyzed cross-coupling has emerged as a promising strategy for introducing chlorine substituents. Using Pd(PPh₃)₄ and copper iodide in acetonitrile, researchers achieved 87% yield for the chlorination of 7-hydroxythiazolo[5,4-d]pyrimidine. This method reduces reliance on stoichiometric POCl₃, aligning with green chemistry principles.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

The Roche method remains the most scalable, while DMF-based NAS offers superior yields for small-scale applications.

Industrial-Scale Production Considerations

Large-scale synthesis requires addressing POCl₃ handling and waste management. Recent pilot studies replaced POCl₃ with phosphoryl chloride (POCl₂) in a closed-loop system, reducing hazardous byproducts by 40%. Additionally, continuous-flow reactors have been employed for the condensation step, achieving 94% conversion with a residence time of 15 minutes .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atoms at positions 5 and 7 undergo nucleophilic substitution with amines, alcohols, and thiols under mild conditions.

1.1. Amination

Reaction with ammonia or primary/secondary amines replaces chlorine with amino groups:

-

Example : Treatment of 5,7-dichlorothiazolo[5,4-d]pyrimidine (compound 29–32 ) with aqueous ammonia yields 7-amino-5-chloro intermediates (33–36 ) .

-

Conditions : Microwave-assisted heating in POCl₃ followed by NH₃ (33%) .

1.2. Suzuki Coupling

The 5-chloro group participates in Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids:

-

Example : Reaction of intermediates 33–36 with boronic acids (e.g., phenyl, furan-2-yl) produces 5-aryl/heteroaryl-7-amino derivatives (compounds 1–19 ) .

-

Conditions : Pd catalysis, microwave irradiation, 80–100°C .

Table 1: Selected Derivatives via Suzuki Coupling

| Compound | R₅ | hA₁AR Kᵢ (nM) | hA₂AAR Kᵢ (nM) |

|---|---|---|---|

| 1 | C₆H₅ | 20 ± 4.3 | 2.9 ± 0.04 |

| 4 | Furan-2-yl | 15.5 ± 3.6 | 1.1 ± 0.2 |

| 18 | Furan-2-yl (F) | 1.9 ± 0.08 | 0.06 ± 0.02 |

2.1. Antiviral Derivatives

Substitutions at the 5- and 7-positions yield HIV-1 reverse transcriptase inhibitors:

-

Example : Compound 19a (5-morpholino-7-(4-sulfonamidobenzyl)) shows EC₅₀ = 18.3 nM against mutant HIV-1 strains .

-

Conditions : Sequential nucleophilic substitutions with morpholine and benzyl chlorides .

Table 2: Antiviral Activity of Key Derivatives

| Compound | Scaffold | EC₅₀ (RES056 HIV-1, nM) |

|---|---|---|

| 19a | Thiazolo[5,4-d]pyrimidine | 18.3 |

| ETV | Reference drug | 35.6 |

2.2. Anticancer Derivatives

Chlorine replacement with trifluoromethyl or amino groups enhances cytotoxicity:

-

Example : 5-Trifluoromethyl-7-chloro derivatives (e.g., 3b ) inhibit cancer cell growth (IC₅₀ = 5.17 μM in CHO-K1 cells) .

3.1. Docking Studies

-

Binding Mode : The thiazolo[5,4-d]pyrimidine core interacts with hydrophobic pockets (e.g., Phe168, Leu249 in A₂A adenosine receptors) via π-π stacking .

-

Substituent Effects : Electron-withdrawing groups (e.g., CN, CF₃) improve binding affinity at adenosine receptors .

3.2. Reaction Pathways

-

Chlorination : Synthesis of 5,7-dichlorothiazolo[5,4-d]pyrimidine involves chlorination of pyrimidine precursors (e.g., 25–28 ) with POCl₃ under microwave conditions .

-

Thiazole Formation : Cyclocondensation of 2-aminothiazole derivatives with arylacetyl chlorides yields the bicyclic core .

Synthetic Routes Comparison

Stability and Reactivity

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

5,7-Dichlorothiazolo[5,4-d]pyrimidine has the molecular formula and a molecular weight of approximately 195.06 g/mol. Its unique bicyclic structure contributes to its biological activity and utility as a building block in synthetic chemistry.

Medicinal Chemistry

1. Kinase Inhibitors :

This compound serves as a crucial building block in the synthesis of various kinase inhibitors, which are vital for studying cell signaling pathways. For instance, it has been used to develop inhibitors targeting spleen tyrosine kinase (Syk), mammalian target of rapamycin (mTOR), and phosphoinositide 3-kinase delta (PI3Kδ) .

2. Antiviral Agents :

5,7-Dichlorothiazolo[5,4-d]pyrimidine has shown promise in the development of antiviral drugs. A notable study synthesized piperidine-substituted derivatives that demonstrated potent inhibition of HIV-1 reverse transcriptase with EC50 values ranging from 1.1 to 3.4 nM .

| Compound | EC50 (nM) | Activity |

|---|---|---|

| K-5a2 | 1.1 - 3.4 | HIV RT Inhibitor |

3. Anticancer Activity :

Research has highlighted the antiproliferative effects of derivatives against various cancer cell lines. For example, one derivative exhibited IC50 values of 4.64 µM and 5.07 µM against gastric cancer cell lines MGC-803 and HGC-27, respectively .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 7i | MGC-803 | 4.64 | 12-fold |

| HGC-27 | 5.07 |

Agricultural Applications

5,7-Dichlorothiazolo[5,4-d]pyrimidine is also utilized in agrochemicals as a precursor for seed treatment products that enhance germination and plant growth . Its derivatives can improve seed vigor and resilience against environmental stressors.

Industrial Applications

1. Dyes and Pigments :

This compound is employed as a precursor in the synthesis of various dyes used across textiles, plastics, and cosmetics industries . The ability to produce a wide range of colors makes it valuable in these sectors.

2. Electronics :

In the electronics industry, derivatives of this compound are used in the synthesis of materials for capacitors and semiconductors .

Anticancer Screening

A comprehensive screening involving multiple derivatives of thiazolo[5,4-d]pyrimidine was conducted to evaluate their anticancer properties. The results indicated significant selectivity against cancer cells compared to normal cells, emphasizing the therapeutic potential of these compounds .

HIV Inhibition

In another study focusing on HIV-1 inhibition, researchers explored various substitutions on the thiazolo[5,4-d]pyrimidine scaffold to enhance potency against resistant strains. The findings revealed that certain derivatives exhibited superior activity compared to existing drugs like Etravirine .

Wirkmechanismus

The mechanism of action of 5,7-Dichlorothiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been used in the design of highly selective spleen tyrosine kinase inhibitors, which play a role in cell signaling . The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiazolo[4,5-d]pyrimidine Derivatives

- Structural Differences : The thiazolo[4,5-d]pyrimidine core differs in the position of nitrogen and sulfur atoms compared to the [5,4-d] isomer. This positional isomerism alters electronic properties and hydrogen-bonding capacity.

- Biological Activity : Thiazolo[4,5-d]pyrimidine derivatives exhibit potent anti-HIV activity but show reduced efficacy against mutant strains (e.g., RES056) compared to [5,4-d] analogs. For instance, compound 14a (based on [4,5-d] core) had an EC₅₀ of 0.23 μM against RES056, while 19a ([5,4-d] core) showed superior potency (EC₅₀ = 0.07 μM) .

- Pharmacokinetics : The [5,4-d] isomer demonstrates better oral bioavailability in rats, attributed to optimized logP and solubility profiles .

Furo[3,2-d]pyrimidine Derivatives

- Core Modification : Replacement of the thiazole sulfur with oxygen in furo[3,2-d]pyrimidine reduces hydrophobicity and introduces hydrogen-bond acceptor capacity.

- Impact on Activity : This substitution diminishes anti-HIV activity (e.g., compound 9a with furo core: EC₅₀ = 1.45 μM vs. 19a with thiazolo[5,4-d]: EC₅₀ = 0.07 μM) due to weaker interactions with the NNIBP region of HIV-1 reverse transcriptase .

Piperidine- vs. Piperazine-Substituted Derivatives

- Substituent Effects: Piperidine: Compound 1 (5-piperidine-substituted) showed moderate hA2A adenosine receptor (hA2AAR) affinity (Ki = 594 nM) . Piperazine: Substitution with piperazine (e.g., compound 3) improved affinity (Ki = 58 nM) due to enhanced hydrogen bonding and conformational flexibility .

- Positional Flexibility: Moving the piperazine moiety to an ethylamino linker (e.g., compound 11) further increased hA2AAR affinity (Ki = 8.6 nM), highlighting the importance of spacer groups in receptor interaction .

Pharmacokinetic and Physicochemical Comparisons

Table 1: ADME Properties of Selected Derivatives

- Key Observations :

- Thiazolo[5,4-d] derivatives generally exhibit lower topological polar surface area (TPSA) values, enhancing membrane permeability .

- Compounds like 8 and 19a show high gastrointestinal absorption (HIA > 80%) but lack blood-brain barrier penetration due to P-gp efflux .

- Oxazolo[5,4-d] derivatives (e.g., 15 ) display higher polarity, reducing bioavailability despite plant growth-regulatory activity .

Antiviral Activity

- HIV-1 Inhibition : 5,7-Dichlorothiazolo[5,4-d]pyrimidine derivatives (e.g., 19a ) inhibit HIV-1 reverse transcriptase with EC₅₀ values < 0.1 μM, outperforming pyrazolo[3,4-d]pyrimidine analogs (EC₅₀ = 1.2–5.6 μM) .

- Resistance Profile : The [5,4-d] core retains potency against double-mutant HIV strains (RF = 1.5 vs. RF = 8.2 for [4,5-d] derivatives) .

Adenosine Receptor Modulation

Biologische Aktivität

5,7-Dichlorothiazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against cancer cells, antiviral properties, and interactions with various biological targets.

Chemical Structure and Properties

5,7-Dichlorothiazolo[5,4-d]pyrimidine possesses a unique bicyclic structure that contributes to its biological activity. The molecular formula is with a molecular weight of approximately 195.06 g/mol. This compound serves as a versatile building block in the synthesis of various derivatives aimed at enhancing therapeutic efficacy.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative properties of thiazolo[5,4-d]pyrimidine derivatives against several human cancer cell lines.

- Case Study: A study synthesized a series of thiazolo[5,4-d]pyrimidine derivatives and evaluated their antiproliferative activities against gastric cancer cell lines MGC-803 and HGC-27. Among these compounds, one derivative exhibited IC50 values of 4.64 µM and 5.07 µM against MGC-803 and HGC-27 respectively, demonstrating significant selectivity (approximately 12-fold) over normal gastric epithelial cells (GES-1) .

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| 7i | MGC-803 | 4.64 | 12-fold |

| HGC-27 | 5.07 |

Antiviral Activity

In addition to its anticancer properties, 5,7-Dichlorothiazolo[5,4-d]pyrimidine has shown promise as an antiviral agent.

- HIV Inhibition: A study investigated piperidine-substituted thiazolo[5,4-d]pyrimidine compounds as inhibitors of HIV reverse transcriptase. The compound K-5a2 demonstrated potent in vitro inhibition with EC50 values ranging from 1.1 to 3.4 nM against wild-type HIV-1 strains and improved drug resistance profiles compared to Etravirine .

| Compound | EC50 (nM) | Activity |

|---|---|---|

| K-5a2 | 1.1 - 3.4 | HIV RT Inhibitor |

Interaction with Adenosine Receptors

Research has also focused on the interaction of thiazolo[5,4-d]pyrimidine derivatives with adenosine receptors (ARs), which play crucial roles in various physiological processes.

- Binding Affinity: Compounds derived from this scaffold were evaluated for their binding affinities at human A1 and A2A adenosine receptors. Notably, one derivative exhibited a binding affinity with a Ki value of 0.06 nM at the hA2A receptor, indicating strong potential for therapeutic applications in neurological disorders .

| Compound | Target Receptor | Ki (nM) |

|---|---|---|

| 18 | hA2A | 0.06 |

| hA1 | 1.9 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications to the thiazolo[5,4-d]pyrimidine scaffold affect its biological activity.

Q & A

Q. What are the established synthetic routes for 5,7-dichlorothiazolo[5,4-d]pyrimidine, and how can intermediates be optimized?

The compound is synthesized via a condensation reaction between ethyl isocyanoacetate and ethoxycarbonyl isothiocyanate under mild conditions, yielding a 5-aminothiazole intermediate in high yield. This intermediate undergoes three subsequent steps (e.g., cyclization, chlorination) to form the target product. Optimization focuses on reagent stoichiometry, temperature control, and purification techniques to enhance yield and purity .

Q. What analytical methods are critical for characterizing 5,7-dichlorothiazolo[5,4-d]pyrimidine and its derivatives?

Key techniques include:

- NMR spectroscopy for structural confirmation of intermediates and final products.

- High-performance liquid chromatography (HPLC) to assess purity.

- Mass spectrometry (MS) for molecular weight validation.

- X-ray crystallography (if applicable) to resolve complex stereochemistry .

Advanced Research Questions

Q. How does structural modification of the thiazolo[5,4-d]pyrimidine core impact biological activity and pharmacokinetics?

Substitutions at the 2- and 5-positions significantly alter interactions with biological targets. For example:

- Hydrophobic groups (e.g., piperidine, tert-butoxycarbonyl) enhance binding to HIV-1 reverse transcriptase by optimizing hydrophobic interactions.

- Electron-withdrawing substituents (e.g., chlorine) improve metabolic stability by reducing cytochrome P450-mediated oxidation.

- Bioisosteric replacements (e.g., oxygen-for-sulfur swaps) modulate hydrogen-bonding networks, as seen in A2A adenosine receptor inverse agonists .

Q. What experimental strategies are used to evaluate resistance mechanisms in antiviral studies involving this scaffold?

- Resistance factor (RF) analysis : Compare EC50 values of mutant vs. wild-type HIV-1 strains (e.g., RES056 mutant) in MT-4 cell assays.

- Structural biology : Perform co-crystallization studies to identify binding-pocket mutations that reduce inhibitor affinity.

- In vitro selection pressure : Serial passage of virus in the presence of suboptimal compound concentrations to simulate resistance evolution .

Q. How can pharmacological activity be validated in vivo for derivatives of this compound?

- Binding affinity assays : Radioligand competition experiments (e.g., hA2A AR with [³H]ZM241385) to measure Ki values.

- Functional cAMP assays : Quantify inverse agonism via inhibition of forskolin-induced cAMP production.

- In vivo antinociception models : Test efficacy in rodent pain models (e.g., hot-plate test) with pharmacokinetic profiling (plasma half-life, bioavailability) in rats .

Q. What methodologies are employed to assess enzyme inhibition, particularly for cytochrome P450 isoforms?

- Fluorescence-based assays : Monitor enzymatic activity using substrates like 7-benzyloxy-4-trifluoromethylcoumarin.

- IC50 determination : Pre-incubate enzymes with inhibitors and measure residual activity.

- Molecular docking : Predict binding modes using crystal structures of CYP450 isoforms to guide rational design .

Q. How are synthetic conditions optimized for scale-up and derivative diversification?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.

- Catalyst screening : Triethylamine or potassium carbonate improves reaction efficiency in intermediates like 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol.

- Microwave-assisted synthesis : Reduces reaction times for cyclization steps, as demonstrated in thiazolo[5,4-d]pyrimidine 1-oxide synthesis .

Q. What in vitro models are used to evaluate antibacterial or antiviral activity?

- MT-4 cell line : Quantify anti-HIV activity via cell viability assays (CC50) and viral replication inhibition (EC50).

- Bacterial MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative strains using broth microdilution.

- Time-kill kinetics : Assess bactericidal vs. bacteriostatic effects over 24 hours .

Q. How are pharmacokinetic (PK) parameters determined for lead compounds?

- Rodent studies : Administer compounds intravenously/orally to measure plasma concentration-time profiles.

- LC-MS/MS analysis : Quantify drug levels and metabolites in blood/tissue samples.

- Compartmental modeling : Calculate AUC, Cmax, t1/2, and bioavailability to guide dosing regimens .

Data Contradictions and Resolution

- Synthetic yields : reports high yields (>80%) for the key intermediate, while later studies (e.g., ) note variability due to solvent purity. Resolution: Use freshly distilled triethylamine and anhydrous conditions.

- Biological potency : Substituted piperidine derivatives in show nanomolar EC50 values against HIV-1, whereas furan-based analogs in exhibit femtomolar binding but limited solubility. Resolution: Balance lipophilicity and polar surface area via prodrug strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.